molecular formula C12H25BrO6 B1667896 Bromo-PEG6-alcohol CAS No. 136399-05-8

Bromo-PEG6-alcohol

Cat. No.: B1667896
CAS No.: 136399-05-8
M. Wt: 345.23 g/mol
InChI Key: RBUBPNRAVNYTDU-UHFFFAOYSA-N
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Description

Bromo-PEG6-alcohol is a polyethylene glycol (PEG) derivative that contains a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo-PEG6-alcohol can be synthesized through the reaction of PEG6 with a brominating agent. The reaction typically involves the use of a solvent such as dichloromethane (DCM) and a brominating agent like phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the terminal hydroxyl group .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent quality control measures. The process includes the purification of the final product through techniques such as column chromatography or recrystallization to achieve high purity levels (typically ≥ 98%) .

Types of Reactions:

    Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The terminal hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The hydroxyl group can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DCM or acetonitrile.

    Oxidation: Reagents like PCC in dichloromethane or KMnO4 in aqueous solutions.

    Reduction: Reagents like LiAlH4 in ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Products include azido-PEG6-alcohol or thiocyanato-PEG6-alcohol.

    Oxidation: Products include PEG6-aldehyde or PEG6-carboxylic acid.

    Reduction: Products include PEG6-alkane

Scientific Research Applications

Bromo-PEG6-alcohol has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules, including drug conjugates and polymers.

    Biology: Employed in the modification of biomolecules for improved solubility and stability.

    Medicine: Utilized in the development of drug delivery systems, particularly in the formation of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

    Industry: Applied in the production of specialty chemicals and materials with enhanced properties .

Mechanism of Action

The mechanism of action of Bromo-PEG6-alcohol primarily involves its role as a linker in chemical reactions. The bromide group facilitates nucleophilic substitution, allowing the introduction of various functional groups. The PEG spacer enhances solubility and biocompatibility, making it suitable for biological applications. In the context of PROTACs, this compound links two ligands, enabling the selective degradation of target proteins through the ubiquitin-proteasome system .

Comparison with Similar Compounds

    Bromo-PEG4-alcohol: Shorter PEG spacer, resulting in different solubility and reactivity properties.

    Bromo-PEG8-alcohol: Longer PEG spacer, offering increased solubility and flexibility in chemical reactions.

    Bromo-PEG12-alcohol: Even longer PEG spacer, further enhancing solubility and biocompatibility.

Uniqueness of Bromo-PEG6-alcohol: this compound strikes a balance between solubility and reactivity, making it a versatile compound for various applications. Its PEG6 spacer provides sufficient length for effective linker functions while maintaining good solubility in aqueous media .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25BrO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUBPNRAVNYTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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